molecular formula C14H15FN2O3 B2830607 2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-(2-methoxyethyl)acetamide CAS No. 1208745-85-0

2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-(2-methoxyethyl)acetamide

Cat. No.: B2830607
CAS No.: 1208745-85-0
M. Wt: 278.283
InChI Key: CZCSGNJIGKYDHF-UHFFFAOYSA-N
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Description

The compound 2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-(2-methoxyethyl)acetamide features a 1,2-oxazole core substituted at position 5 with a 2-fluorophenyl group and an acetamide moiety modified with a 2-methoxyethyl chain at the nitrogen atom. The 1,2-oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom, which imparts metabolic stability and moderate polarity compared to other heterocycles like thiadiazoles or triazoles . Such structural features are common in medicinal chemistry for optimizing pharmacokinetic properties .

Properties

IUPAC Name

2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O3/c1-19-7-6-16-14(18)9-10-8-13(20-17-10)11-4-2-3-5-12(11)15/h2-5,8H,6-7,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCSGNJIGKYDHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=NOC(=C1)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-(2-methoxyethyl)acetamide is a compound that belongs to the oxazole derivative family. Its unique structural features, including a fluorinated phenyl group and a methoxyethyl acetamide moiety, suggest potential for various biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H15FN2O3, with a molecular weight of approximately 278.28 g/mol. The compound features an oxazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC14H15FN2O3
Molecular Weight278.28 g/mol
IUPAC NameThis compound
SMILESCOCCNC(=O)CC1=NOC(=C1)C2=CC=CC=C2F

Research indicates that compounds containing oxazole rings often exhibit significant biological activities due to their ability to interact with various biological targets. The presence of the fluorinated phenyl group may enhance lipophilicity and modulate receptor interactions, potentially increasing the compound's efficacy in therapeutic applications.

Biological Activity

Studies on similar oxazole derivatives have demonstrated a range of biological activities including:

  • Antimicrobial Activity : Some oxazole derivatives have shown promising results against various bacterial strains.
  • Anticancer Properties : Research indicates that oxazole-containing compounds can inhibit tumor growth by inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects : Certain derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways.

Case Studies

  • Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated a series of oxazole derivatives, including those structurally similar to this compound. Results indicated significant cytotoxic effects against breast cancer cell lines (MCF-7), suggesting potential for development as an anticancer agent.
  • Antimicrobial Effects : Another research article highlighted the antibacterial activity of oxazole derivatives against Staphylococcus aureus and Escherichia coli. The study found that modifications to the oxazole ring significantly influenced antimicrobial potency.

Comparative Analysis with Related Compounds

A comparative analysis with other similar compounds reveals the unique properties of this compound:

Compound NameStructure FeaturesUnique Aspects
2-Chloro-N-(3-methoxyphenyl)methylacetamideContains a chloro substituent instead of fluorineDifferent halogen affects reactivity
5-(4-Fluorophenyl)-1,2-oxazoleLacks the acetamide moietyFocuses on oxazole's role without additional functionalization

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

1,2-Oxazole vs. 1,3,4-Thiadiazole

Compounds in (e.g., 5e, 5j) share an acetamide backbone but utilize a 1,3,4-thiadiazole core instead of 1,2-oxazole. Thiadiazoles generally exhibit higher polarity due to sulfur’s polarizability, leading to elevated melting points (132–170°C in ) compared to oxazole derivatives, which often have lower melting points due to reduced hydrogen-bonding capacity . The target compound’s oxazole core may improve membrane permeability in biological systems compared to thiadiazoles.

1,2-Oxazole vs. 1,8-Naphthyridine

Goxalapladib () incorporates a 1,8-naphthyridine ring, a bicyclic system with two nitrogen atoms. This structure significantly increases molecular weight (718.80 g/mol vs. The shared 2-methoxyethyl group in both compounds suggests a role in balancing lipophilicity and aqueous solubility .

Substituent Effects on the Heterocycle

  • Its ortho position on the phenyl ring may sterically hinder rotation, stabilizing specific conformations .
  • Benzofuran-2-yl (): The benzofuran substituent in N-(3-acetylphenyl)-2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]acetamide adds a larger aromatic system, increasing molecular weight (360.37 g/mol) and hydrophobicity. This could prolong half-life but reduce solubility compared to the target compound’s fluorophenyl group .
  • 4-Chlorobenzylthio (e): The chlorobenzylthio group in 5e introduces a sulfur atom and chloro substituent, which may enhance oxidative stability but increase toxicity risks compared to fluorine .

Acetamide Substituent Variations

  • N-(2-Methoxyethyl) (Target Compound): The 2-methoxyethyl group improves solubility through ether oxygen hydrogen bonding. Similar groups are seen in Goxalapladib, where the methoxyethyl chain is critical for bioavailability .
  • N-Aryl (): Substitution with acetylphenyl () or sulfamoylphenyl () groups introduces aromaticity and hydrogen-bonding capacity, which may enhance target binding but reduce metabolic stability compared to alkyl chains like methoxyethyl .

Q & A

Q. Basic Research Focus

  • ¹H NMR : Look for doublets (J = 8–10 Hz) from fluorophenyl protons and a singlet (~2.5 ppm) for the oxazole methyl group .
  • ¹³C NMR : The amide carbonyl appears at ~170 ppm, while oxazole carbons resonate at 95–110 ppm .
  • IR : Amide I band (~1650 cm⁻¹) and C-F stretches (~1220 cm⁻¹) confirm key functional groups .

What are the best practices for ensuring the stability of this compound under various storage conditions?

Basic Research Focus
Store in airtight containers at –20°C under inert gas (e.g., argon) to prevent hydrolysis of the acetamide group. Monitor degradation via HPLC every 6 months; discard if purity drops below 90% .

What in vitro or in vivo models are appropriate for preliminary toxicity assessments?

Q. Advanced Research Focus

  • In vitro : HepG2 cells for hepatotoxicity screening; Ames test for mutagenicity .
  • In vivo : Acute toxicity studies in rodents (OECD 423 guidelines), monitoring organ histopathology and serum biomarkers (e.g., ALT, creatinine) .

How can computational modeling (e.g., QSAR) predict the biological activity of this compound?

Advanced Research Focus
Quantitative Structure-Activity Relationship (QSAR) models using descriptors like logP, polar surface area, and H-bond acceptors can predict bioavailability and target affinity . Validate predictions with in vitro data and adjust substituents to optimize pharmacokinetic properties .

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